molecular formula C7H7BrN2O2 B12987208 2-Pyrazinecarboxylic acid, 6-(bromomethyl)-, methyl ester

2-Pyrazinecarboxylic acid, 6-(bromomethyl)-, methyl ester

Cat. No.: B12987208
M. Wt: 231.05 g/mol
InChI Key: JKHBPNIJQHBHMZ-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(bromomethyl)pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrazine-2-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of methyl 6-(bromomethyl)pyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or acetonitrile and may require catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation would produce a carboxylic acid .

Scientific Research Applications

Methyl 6-(bromomethyl)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-(bromomethyl)pyrazine-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in modifying biological molecules for research purposes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromopyrazine-2-carboxylate
  • Methyl 5-chloro-6-methylpyrazine-2-carboxylate
  • Methyl 6-bromopyridine-2-carboxylate

Uniqueness

Methyl 6-(bromomethyl)pyrazine-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity that is not found in other similar compounds. This makes it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 6-(bromomethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-3-5(2-8)10-6/h3-4H,2H2,1H3

InChI Key

JKHBPNIJQHBHMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1)CBr

Origin of Product

United States

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